![molecular formula C12H9F3N2O3S B1387449 (2-{[4-(三氟甲氧基)苯基]氨基}-1,3-噻唑-4-基)乙酸 CAS No. 918793-32-5](/img/structure/B1387449.png)

(2-{[4-(三氟甲氧基)苯基]氨基}-1,3-噻唑-4-基)乙酸

描述

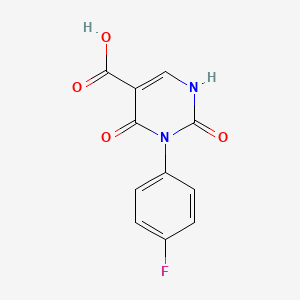

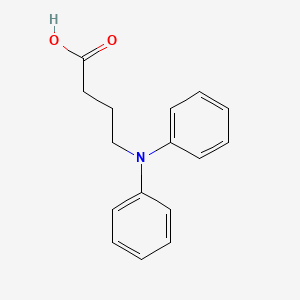

“(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It also contains a trifluoromethoxy group attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, a phenyl ring with a trifluoromethoxy group, and an acetic acid group . The exact molecular structure can be determined using spectroscopic methods such as 1H-NMR and 13C-NMR .科学研究应用

电致变色器件

4-(三氟甲氧基)苯基基团已用于开发用于电致变色器件 (ECD) 的聚合物。这些器件在施加电压时会改变颜色,这在自动调光镜和智能窗户等应用中非常有用。 在聚合物侧链中引入三氟甲氧基单元会降低 HOMO 和 LUMO 能级,从而导致有效的颜色变化和高光学对比度 .

抗菌剂

噻唑衍生物,包括那些带有 4-(三氟甲氧基)苯基基团的衍生物,已显示出作为抗菌剂的潜力。它们已针对金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和伤寒沙门氏菌等各种细菌进行了测试。 该结构允许合成可用于体外抗菌活性筛选的化合物,这可能导致治疗细菌感染的新方法 .

抗肿瘤活性

含有噻唑环的化合物因其抗肿瘤和细胞毒活性而被探索。 三氟甲氧基基团的吸电子性质可能会增强这些化合物对抗癌细胞的能力,使其在寻找新的化学治疗剂方面具有价值 .

有机合成

所述化合物可作为有机合成中的构建单元,尤其是在构建具有潜在生物活性的复杂分子方面。 其反应位点允许进行各种化学转化,从而能够创建具有独特性质的各种衍生物 .

神经保护药物

噻唑衍生物因其神经保护特性而被研究。它们在合成神经递质(如乙酰胆碱)中发挥作用,乙酰胆碱对于神经系统的正常运作至关重要。 这使它们成为治疗神经系统疾病的候选药物 .

储能装置

含噻唑化合物的电化学性质使其适用于储能装置。 它们进行氧化还原反应的能力可用于设计电池和超级电容器,这些器件对于存储可再生能源至关重要 .

作用机制

Target of Action

The primary target of this compound is the AMP-activated protein kinase (AMPK) . AMPK is a crucial cellular energy sensor and regulator of energy homeostasis, and it is considered a high-value target for metabolic disorders .

Mode of Action

This compound acts as an AMP mimetic and a potent pan-AMPK activator . It binds to the AMPK, activating it, which in turn plays a significant role in cellular processes such as glucose and lipid metabolism .

Biochemical Pathways

Upon activation, AMPK triggers a cascade of events within cells that are all in response to the cell’s energy state . It enhances cellular energy levels by stimulating helpful processes like glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes such as protein and lipid synthesis .

Result of Action

The activation of AMPK by this compound can lead to the regulation of central inflammation and control of brain inflammation processes . Moreover, thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

实验室实验的优点和局限性

The main advantage of (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid is its low cost and easy availability. In addition, it is a relatively non-toxic compound and is soluble in water, making it suitable for use in a variety of laboratory experiments. However, (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid is not very stable and can decompose at higher temperatures, making it unsuitable for long-term storage.

未来方向

There are a number of potential future directions for the use of (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid. One potential application is as a therapeutic agent for the treatment of neurological disorders. Additionally, (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid could be used in the synthesis of fluorinated compounds, such as fluorinated alkanes and fluorinated alcohols. Additionally, (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid could be used as a reagent for the synthesis of heterocyclic compounds, as a catalyst for the polymerization of cyclic and linear polymers, and as a building block for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research could be done to better understand the mechanism of action of (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid and to identify potential therapeutic applications.

合成方法

(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid can be synthesized through a variety of methods, including the reaction of trifluoromethoxybenzyl halides with thiourea, the reaction of trifluoromethoxybenzyl alcohols with thiourea, and the reaction of trifluoromethoxybenzaldehyde with thiourea. The reaction of trifluoromethoxybenzaldehyde with thiourea is the most commonly used method for the synthesis of (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid.

生化分析

Biochemical Properties

(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with peroxisome proliferator-activated receptors, which are involved in the regulation of gene expression related to lipid metabolism . Additionally, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.

Cellular Effects

The effects of (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain cell types . Moreover, it can alter cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. It may bind to receptor sites on enzymes or proteins, leading to inhibition or activation of their function. This binding can result in changes in gene expression, enzyme activity, and overall cellular function . The compound’s ability to modulate these molecular interactions makes it a valuable tool for studying biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation or modulating metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications.

Metabolic Pathways

(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may influence the activity of enzymes involved in lipid metabolism, leading to changes in the levels of specific metabolites . These interactions highlight the compound’s role in modulating metabolic pathways and its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its efficacy and function.

Subcellular Localization

The subcellular localization of (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these subcellular structures can affect its interactions with biomolecules and its overall function.

属性

IUPAC Name |

2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O3S/c13-12(14,15)20-9-3-1-7(2-4-9)16-11-17-8(6-21-11)5-10(18)19/h1-4,6H,5H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKOQDAEGOONQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652801 | |

| Record name | {2-[4-(Trifluoromethoxy)anilino]-1,3-thiazol-4-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

918793-32-5 | |

| Record name | 2-[[4-(Trifluoromethoxy)phenyl]amino]-4-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918793-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[4-(Trifluoromethoxy)anilino]-1,3-thiazol-4-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate](/img/structure/B1387368.png)

![Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate](/img/structure/B1387370.png)

![(8-Nitro-1-oxo-1,2,3,4-tetrahydropyrazino-[1,2-a]indol-4-yl)acetic acid](/img/structure/B1387372.png)

![2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine](/img/structure/B1387374.png)

![1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid](/img/structure/B1387386.png)

![4,5,7-Trimethyl-6-phenyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1387387.png)

![2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B1387389.png)